N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Description
N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-hydroxyphenyl group, a morpholinyl group, and a sulfanylacetamide moiety. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c15-10-1-2-11(12(18)7-10)16-13(19)8-22-9-14(20)17-3-5-21-6-4-17/h1-2,7,18H,3-6,8-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGNYIREWCUBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC(=O)NC2=C(C=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chloro-Hydroxyphenyl Intermediate: Starting with a chlorination reaction of a hydroxyphenyl compound.
Introduction of the Morpholinyl Group: This step may involve the reaction of the intermediate with morpholine under controlled conditions.
Formation of the Sulfanylacetamide Moiety: The final step could involve the reaction of the intermediate with a sulfanylacetamide precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-hydroxyphenyl)acetamide: Lacks the morpholinyl and sulfanylacetamide groups.
2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide: Lacks the chloro-hydroxyphenyl group.
N-(4-chloro-2-hydroxyphenyl)-2-(2-oxoethyl)sulfanylacetamide: Lacks the morpholinyl group.
Uniqueness
N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
